ATX inhibitor 25
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C23H20ClFN4O5 |
|---|---|
分子量 |
486.9 g/mol |
IUPAC 名称 |
5-[[6-chloro-5-methoxy-1-[1-(methoxymethyl)pyrazol-4-yl]-2-methylindole-3-carbonyl]amino]-2-fluorobenzoic acid |
InChI |
InChI=1S/C23H20ClFN4O5/c1-12-21(22(30)27-13-4-5-18(25)15(6-13)23(31)32)16-7-20(34-3)17(24)8-19(16)29(12)14-9-26-28(10-14)11-33-2/h4-10H,11H2,1-3H3,(H,27,30)(H,31,32) |
InChI 键 |
CZTMIUXPPORYOV-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
ATX Inhibitor 25: A Deep Dive into its Mechanism and Impact on Lysophosphatidic Acid Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in a myriad of physiological and pathological processes. The ATX-LPA signaling axis has emerged as a critical target for therapeutic intervention in various diseases, including fibrosis, inflammation, and cancer. This technical guide provides an in-depth analysis of ATX inhibitor 25, also known as Compound 29, a potent and orally active inhibitor of autotaxin. We will explore its mechanism of action, its profound effects on LPA production, and the experimental methodologies used to characterize its activity. This document is intended to be a comprehensive resource for researchers and drug development professionals working on the modulation of the ATX-LPA pathway.
Introduction to the Autotaxin-LPA Signaling Axis
Autotaxin (ATX), encoded by the ENPP2 gene, is the primary producer of extracellular LPA through the hydrolysis of lysophosphatidylcholine (B164491) (LPC). LPA exerts its diverse biological effects by binding to a family of G protein-coupled receptors (GPCRs), namely LPA1-6. This signaling cascade is integral to numerous cellular processes, including cell proliferation, migration, survival, and differentiation. Dysregulation of the ATX-LPA axis has been implicated in the pathogenesis of a wide range of diseases, making ATX a highly attractive target for drug discovery.
This compound (Compound 29): An Overview
This compound, also referred to as Compound 29 in the scientific literature, is a potent, orally active small molecule inhibitor of autotaxin.[1] It belongs to a class of indole-3-carboxamide derivatives developed for the treatment of conditions such as pulmonary fibrosis.[1]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound has been rigorously quantified through in vitro enzymatic assays. The following table summarizes the key quantitative data regarding its efficacy.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 1.08 nM | In vitro autotaxin enzyme inhibition assay | [1] |
| Metabolic Stability (t1/2) | > 170 minutes | In vitro | [1] |
Table 1: In Vitro Potency and Stability of this compound. This table highlights the sub-nanomolar potency of this compound against autotaxin and its excellent metabolic stability, indicating its potential for in vivo applications.
Mechanism of Action
This compound functions as an allosteric inhibitor of autotaxin.[2] Unlike orthosteric inhibitors that compete with the substrate (LPC) for the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that reduces its catalytic activity. This mode of inhibition can offer advantages in terms of specificity and can be less susceptible to competition from high substrate concentrations.
Below is a diagram illustrating the enzymatic conversion of LPC to LPA by ATX and the inhibitory action of this compound.
Effect on Lysophosphatidic Acid (LPA) Production
By potently inhibiting ATX, this compound effectively reduces the production of LPA. This has been demonstrated in various experimental models, including in vivo studies. In a bleomycin-induced pulmonary fibrosis mouse model, oral administration of this compound led to a significant reduction in LPA levels, which correlated with its anti-fibrotic effects.[1]
The following diagram illustrates the workflow for assessing the in vivo efficacy of this compound on LPA production.
The Broader ATX-LPA Signaling Pathway
The inhibition of LPA production by this compound has downstream consequences on a complex signaling network. LPA receptors, upon activation, couple to various G proteins (Gαq/11, Gαi/o, Gα12/13) to initiate intracellular signaling cascades. These pathways regulate crucial cellular functions and are implicated in disease progression.
The diagram below provides a simplified overview of the major signaling pathways downstream of LPA receptors that are modulated by ATX inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the evaluation of ATX inhibitors. Below are outlines of key methodologies.
In Vitro Autotaxin (ATX) Enzyme Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on ATX activity.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound.
Principle: The assay measures the enzymatic activity of recombinant human ATX by monitoring the hydrolysis of a synthetic substrate, such as FS-3, which is a fluorogenic substrate, or by measuring choline (B1196258) release from the natural substrate LPC. The reduction in signal in the presence of the inhibitor is used to calculate the IC50 value.
Materials:
-
Recombinant human Autotaxin (hATX)
-
Lysophosphatidylcholine (LPC) or a synthetic substrate (e.g., FS-3)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl, KCl, CaCl2, MgCl2, and Triton X-100)
-
This compound (Compound 29)
-
96-well microplate
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant hATX, and the various concentrations of the inhibitor.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (LPC or FS-3).
-
Monitor the change in fluorescence or absorbance over time at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This animal model is crucial for evaluating the therapeutic efficacy of anti-fibrotic agents.
Objective: To assess the in vivo anti-fibrotic effect of this compound and its impact on LPA levels in a disease-relevant model.
Animals: C57BL/6 mice.
Procedure:
-
Induce pulmonary fibrosis by intratracheal administration of bleomycin.
-
Begin oral administration of this compound or vehicle control at a specified dose and frequency for a defined treatment period (e.g., daily for 14 or 21 days).
-
Monitor animal body weight and general health throughout the study.
-
At the end of the treatment period, euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analyze BALF for total and differential cell counts and for LPA levels using LC-MS/MS.
-
Process lung tissue for histological analysis (e.g., Masson's trichrome staining to assess collagen deposition and fibrosis) and for gene expression analysis of fibrotic markers (e.g., collagen I, α-SMA).
Conclusion
This compound (Compound 29) is a highly potent and orally bioavailable allosteric inhibitor of autotaxin. Its ability to effectively reduce the production of lysophosphatidic acid underscores its therapeutic potential in a range of fibrotic and inflammatory diseases. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of ATX inhibitors as a promising class of therapeutics. The continued exploration of the ATX-LPA signaling axis and the development of specific inhibitors like this compound hold great promise for addressing significant unmet medical needs.
References
Methodological & Application
Application Notes and Protocols for ATX Inhibitor 25 In Vitro Assay
These application notes provide a detailed protocol for determining the in vitro inhibitory activity of ATX Inhibitor 25 against human autotaxin (ATX). The provided methodologies are intended for researchers, scientists, and drug development professionals.
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein (B1211001) with lysophospholipase D (lysoPLD) activity. It is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA), in the blood. The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis. Dysregulation of this pathway has been linked to several diseases, making ATX a compelling therapeutic target.
This compound is a potent inhibitor of autotaxin. This document outlines a detailed protocol for an in vitro fluorescence-based assay to quantify the inhibitory potency (IC50) of this compound.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Compound | IC50 (nM) | Assay Substrate |
| This compound | 1.08 | Not Specified |
Note: The specific substrate used to determine the IC50 value of 1.08 nM was not detailed in the available literature. The following protocol utilizes the fluorogenic substrate FS-3.
Signaling Pathway
The ATX-LPA signaling pathway begins with the enzymatic conversion of lysophosphatidylcholine (B164491) (LPC) to LPA by autotaxin. LPA then binds to and activates a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6). This binding initiates downstream signaling cascades that influence a wide range of cellular functions.
Application Notes and Protocols for ATX Inhibitor 25 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the blood. The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and inflammation. Consequently, inhibitors of ATX are of significant interest for the therapeutic intervention in diseases such as fibrosis, cancer, and inflammatory disorders. ATX inhibitor 25, also known as Compound 29, is a potent, orally active inhibitor of autotaxin. These application notes provide a detailed protocol for the administration of this compound in mouse models, based on established methodologies for similar orally bioavailable ATX inhibitors.
Data Presentation
The following tables summarize quantitative data for the in vivo administration of various ATX inhibitors in mouse models, providing a reference for designing experiments with this compound.
Table 1: In Vivo Administration of Orally Active ATX Inhibitors in Mouse Models
| ATX Inhibitor | Mouse Model | Dosage | Administration Route | Vehicle | Treatment Schedule | Reference |
| PF-8380 | SAMP1/Fc mice (colitis model) | 30 mg/kg | Oral gavage | 65% DMSO-H₂O | Daily for 4 weeks | [1] |
| PF-8380 | C57BL/6J mice (endotoxemia model) | 30 mg/kg | Oral gavage | Not specified | Single dose co-injected with LPS | [2] |
| PF-8380 | 8-week-old mice (pharmacokinetic study) | 120 mg/kg | Oral gavage | 2% Hydroxypropyl Cellulose (B213188) / 0.1% Tween 80 | Single dose | [3] |
| BBT-877 | Streptozotocin-induced diabetic mice | Not specified | Oral | Not specified | Not specified | [4] |
| IOA-289 | C57BL/6J mice (breast cancer model) | 100 mg/kg | Oral gavage | 0.5% methyl cellulose | Twice daily for 13 days | [5] |
Table 2: Pharmacodynamic Effects of ATX Inhibitors in Mice
| ATX Inhibitor | Effect | Time Point | Mouse Strain | Reference |
| PF-8380 | >95% reduction in plasma LPA | 3 hours post-dose | Not specified | [1] |
| PF-8380 | ~80% inhibition of plasma ATX activity | 1-3 hours post-dose | Female mice | [3] |
| 3BoA | Plasma LPA levels decreased to almost zero | 10 minutes post-administration (4 mg/kg) | Not specified | [6] |
Experimental Protocols
This section provides a detailed, generalized protocol for the oral administration of this compound in a mouse model of bleomycin-induced pulmonary fibrosis, a model in which its efficacy has been suggested. This protocol is based on established procedures for other orally administered ATX inhibitors and should be optimized for specific experimental needs.
Protocol: Oral Administration of this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
1. Materials:
-
This compound (Compound 29)
-
Vehicle for solubilization (e.g., 65% DMSO in sterile water, or 0.5% methyl cellulose in sterile water)
-
Sterile saline (0.9% NaCl)
-
8-10 week old C57BL/6 mice
-
Oral gavage needles (20-22 gauge, curved)
-
1 mL syringes
-
Anesthesia (e.g., isoflurane)
-
Microcentrifuge tubes
-
Equipment for euthanasia and tissue collection
2. Animal Model Induction (Bleomycin-Induced Pulmonary Fibrosis):
-
Anesthetize mice using isoflurane.
-
Intratracheally instill a single dose of bleomycin sulfate (typically 1.5 - 3.0 U/kg) dissolved in sterile saline. Control mice should receive an equivalent volume of sterile saline.
-
Allow mice to recover on a warming pad. Monitor their health and weight daily.
3. Preparation of this compound Formulation:
-
Based on the desired dosage (e.g., 10-100 mg/kg), calculate the required amount of this compound and vehicle for the number of mice to be treated.
-
Prepare the formulation by dissolving this compound in the chosen vehicle. For example, to prepare a 3 mg/mL solution for a 30 mg/kg dose in a 20 g mouse (requiring 0.2 mL), dissolve 3 mg of the inhibitor in 1 mL of vehicle.
-
Ensure the inhibitor is fully dissolved. Gentle warming or vortexing may be necessary. Prepare the formulation fresh daily.
4. Oral Administration of this compound:
-
Treatment with this compound can be initiated either prophylactically (before or at the time of bleomycin administration) or therapeutically (several days after bleomycin administration). A typical therapeutic regimen starts on day 7 post-bleomycin.
-
Administer the prepared this compound formulation to the mice via oral gavage. The typical volume for oral gavage in mice is 5-10 mL/kg (e.g., 0.1-0.2 mL for a 20 g mouse).
-
Administer the vehicle solution to the control group of mice.
-
Continue daily administration for the duration of the study (e.g., 14-21 days).
5. Pharmacodynamic and Efficacy Assessment:
-
Plasma LPA level analysis: At selected time points after the final dose (e.g., 3 hours), collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge to obtain plasma and store at -80°C until analysis by LC-MS/MS to determine LPA levels.[1]
-
Histological analysis: At the end of the study, euthanize the mice and perfuse the lungs. Collect lung tissue and fix in 10% neutral buffered formalin for paraffin (B1166041) embedding. Section the lungs and perform Masson's trichrome staining to assess collagen deposition and fibrosis. The severity of fibrosis can be quantified using the Ashcroft scoring method.
-
Biochemical analysis: Homogenize lung tissue to measure collagen content using a Sircol collagen assay.
-
Inflammatory cell count: Perform bronchoalveolar lavage (BAL) to collect fluid and analyze the total and differential inflammatory cell counts.
Mandatory Visualizations
Signaling Pathway
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A generalized experimental workflow for administering this compound in a mouse disease model.
References
- 1. Inhibition of autotaxin alleviates inflammation and increases the expression of sodium-dependent glucose cotransporter 1 and Na+/H+ exchanger 3 in SAMP1/Fc mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of BBT-877, a novel inhibitor of ATX, on a mouse model of type 1 diabetic nephropathy | Aging [aging-us.com]
- 5. Autotaxin Inhibition with IOA-289 Decreases Breast Tumor Growth in Mice Whereas Knockout of Autotaxin in Adipocytes Does Not - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating ATX Inhibitor 25 Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[1][2] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis.[3][4][5] Dysregulation of this pathway has been linked to several diseases, including cancer, fibrosis, and inflammation.[6][7] Consequently, inhibitors of ATX are of significant interest as potential therapeutic agents.
ATX inhibitor 25 (also known as Compound 29) is a potent, orally active inhibitor of autotaxin with an IC50 of 1.08 nM. It has demonstrated anti-fibrotic effects in in vivo models of pulmonary fibrosis. These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound in key cellular processes relevant to its potential therapeutic applications.
ATX-LPA Signaling Pathway
The following diagram illustrates the canonical ATX-LPA signaling pathway. ATX catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to LPA. LPA then binds to its G protein-coupled receptors (LPARs) on the cell surface, activating downstream signaling cascades that regulate various cellular functions. This compound blocks the enzymatic activity of ATX, thereby reducing LPA production and attenuating downstream signaling.
Quantitative Data Summary
The following tables summarize the expected outcomes when testing this compound in various cell-based assays. The specific values are illustrative and should be determined experimentally.
Table 1: Inhibition of ATX Enzymatic Activity
| Compound | Assay Type | IC50 (nM) |
| This compound | Biochemical | 1.08 |
Table 2: Effect of this compound on Cell Migration
| Cell Line | Assay Type | Chemoattractant | Inhibitor Conc. (nM) | % Inhibition of Migration |
| A549 (Lung Cancer) | Transwell Migration | LPA (1 µM) | 1 | 25 |
| A549 (Lung Cancer) | Transwell Migration | LPA (1 µM) | 10 | 60 |
| A549 (Lung Cancer) | Transwell Migration | LPA (1 µM) | 100 | 95 |
| MDA-MB-231 (Breast Cancer) | Transwell Migration | LPA (1 µM) | 1 | 30 |
| MDA-MB-231 (Breast Cancer) | Transwell Migration | LPA (1 µM) | 10 | 75 |
| MDA-MB-231 (Breast Cancer) | Transwell Migration | LPA (1 µM) | 100 | 98 |
Table 3: Effect of this compound on Cell Proliferation
| Cell Line | Assay Type | Growth Stimulus | Inhibitor Conc. (nM) | % Inhibition of Proliferation |
| A549 (Lung Cancer) | XTT Assay | LPA (1 µM) | 10 | 15 |
| A549 (Lung Cancer) | XTT Assay | LPA (1 µM) | 100 | 45 |
| A549 (Lung Cancer) | XTT Assay | LPA (1 µM) | 1000 | 80 |
| HUVEC | XTT Assay | VEGF (50 ng/mL) | 10 | 20 |
| HUVEC | XTT Assay | VEGF (50 ng/mL) | 100 | 55 |
| HUVEC | XTT Assay | VEGF (50 ng/mL) | 1000 | 90 |
Table 4: Effect of this compound on In Vitro Angiogenesis
| Cell Type | Assay Type | Angiogenic Stimulus | Inhibitor Conc. (nM) | % Inhibition of Tube Formation |
| HUVEC | Tube Formation | VEGF (50 ng/mL) | 1 | 20 |
| HUVEC | Tube Formation | VEGF (50 ng/mL) | 10 | 50 |
| HUVEC | Tube Formation | VEGF (50 ng/mL) | 100 | 90 |
Experimental Protocols
Cell Migration Assay (Transwell Assay)
This assay, also known as the Boyden chamber assay, is used to assess the migratory response of cells to a chemoattractant.[8][9]
Experimental Workflow:
References
- 1. A type IV Autotaxin inhibitor ameliorates acute liver injury and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel-An In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin, a Secreted Lysophospholipase D, Is Essential for Blood Vessel Formation during Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of small-molecule inhibitors of autotaxin that inhibit melanoma cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: ATX Inhibitor 25
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme crucial for the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] ATX catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to generate LPA.[1][2] LPA then binds to a family of six G protein-coupled receptors (LPAR1-6), initiating a variety of downstream signaling cascades.[2][3] This signaling axis, the ATX-LPA-LPAR pathway, is a key regulator of fundamental cellular processes, including proliferation, migration, invasion, and survival.[2][4] Dysregulation of the ATX-LPA signaling pathway has been implicated in a range of pathologies, including cancer, fibrosis, and inflammatory diseases.[2][5] Consequently, the inhibition of ATX is a promising therapeutic strategy for these conditions.[4][5]
ATX Inhibitor 25 is a potent and selective small molecule inhibitor of Autotaxin. This document provides detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, migration, and intracellular signaling pathways.
Figure 1. The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Data Presentation
The potency of ATX inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50), which can vary depending on the cell line and assay conditions. The table below summarizes the IC50 values for several known ATX inhibitors.
| Inhibitor | Cell Line/Assay | IC50 | Reference |
| PF-8380 | Human Plasma Assay | ~80 nM | [6] |
| PAT-494 | LPC Substrate Assay | 20 nM | [7] |
| ATX-1d | Enzyme Inhibition Assay | 1.8 µM | [3] |
| Compound 33 | hATX Assay | 10 nM | [6] |
| GLPG1690 | (Ziritaxestat) | N/A | In clinical trials[2] |
| IOA-289 | Pancreatic Cancer Models | N/A | FDA-approved for clinical trials[3][8] |
Experimental Protocols
General Guidelines for Cell Culture Treatment
This protocol provides a general procedure for treating adherent cells with this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Adherent cells of choice
-
Sterile microcentrifuge tubes
-
Cell culture plates/flasks
Procedure:
-
Reconstitution of Inhibitor:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of treatment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) to allow for attachment and growth, typically overnight.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations.
-
Note: It is crucial to maintain a consistent final concentration of DMSO across all wells, including the vehicle control (e.g., 0.1% DMSO).
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Add the prepared media containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the specific assay and research question.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.
Materials:
-
Cells cultured in opaque-walled 96-well plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium in a 96-well opaque-walled plate.
-
Incubate overnight to allow for cell attachment.
-
Treat cells with a range of concentrations of this compound and a vehicle control as described in the general protocol.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[9]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses collective cell migration into a created "wound" or gap in a confluent cell monolayer.
Materials:
-
Cells cultured in 6-well or 12-well plates
-
This compound
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a "wound" by gently scratching the monolayer in a straight line with a sterile 200 µL pipette tip.[10] Alternatively, use a culture insert to create a more uniform gap.
-
Wash the wells twice with PBS to remove detached cells.[10]
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound or a vehicle control.
-
Capture images of the wound at time 0 using a microscope. Mark the position to ensure the same field is imaged over time.
-
Incubate the plate under standard conditions.
-
Acquire images of the same wound areas at regular intervals (e.g., every 6, 12, and 24 hours).
-
Measure the width of the wound at different points for each image.
-
Calculate the percentage of wound closure using the formula: % Wound Closure = [(Initial Width - Final Width) / Initial Width] * 100
Western Blot Analysis of Downstream Signaling
This protocol is for analyzing changes in protein expression and phosphorylation in a relevant signaling pathway, such as the MAPK/ERK pathway, following treatment with this compound.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells grown to 70-80% confluency in 6-well plates with this compound for the desired time.
-
Place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load the samples onto an SDS-PAGE gel and run at 100-120V.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin).
-
Figure 2. General experimental workflow for evaluating the effects of this compound in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. OUH - Protocols [ous-research.no]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. Wound healing migration assay (Scratch assay) [protocols.io]
Troubleshooting & Optimization
ATX inhibitor 25 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with ATX inhibitor 25. The information addresses common solubility issues and offers solutions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also identified as Compound 29 in some literature, is a potent, orally active inhibitor of Autotaxin (ATX) with an IC₅₀ of 1.08 nM.[1] Its primary application is in preclinical research, particularly in studies of fibrotic diseases. For instance, it has demonstrated anti-fibrotic effects in a mouse model of bleomycin-induced pulmonary fibrosis.[1]
Q2: I'm having trouble dissolving this compound. Is this a known issue?
Q3: What are the recommended solvents for preparing a stock solution of this compound?
For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic small molecules. Other potential organic solvents include ethanol (B145695) and dimethylformamide (DMF). It is crucial to first dissolve the inhibitor in a minimal amount of organic solvent before further dilution into aqueous experimental media.
Q4: Can I dissolve this compound directly in my cell culture medium?
Directly dissolving this compound in cell culture medium is not recommended and will likely result in poor solubility and precipitation. A concentrated stock solution in an organic solvent like DMSO should be prepared first. This stock can then be serially diluted to the final working concentration in the aqueous medium. Ensure the final concentration of the organic solvent in the cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: Solubility Issues
This guide provides solutions to common problems encountered during the preparation and use of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| The compound will not dissolve in the chosen solvent. | The solvent may not be appropriate for the compound's chemical properties. | Prepare a stock solution in 100% DMSO. If solubility is still an issue, gentle warming (to 37°C) and vortexing may aid dissolution. For particularly stubborn compounds, sonication can be attempted. |
| A precipitate forms when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. | The compound has reached its solubility limit in the aqueous solution (a phenomenon known as "crashing out"). | - Decrease the final concentration: The desired working concentration may be too high. - Increase the percentage of co-solvent: If the experimental system allows, a small percentage of a water-miscible organic co-solvent can be included in the final aqueous solution. - Use a surfactant or solubilizing agent: In some biochemical assays (not for cell-based work), detergents like Tween-20 or Pluronic F-68 can help maintain solubility. - Prepare fresh dilutions: Do not store dilute aqueous solutions for extended periods, as the compound may precipitate over time. |
| I observe variability in my experimental results between different batches of the inhibitor solution. | This could be due to incomplete dissolution or precipitation of the inhibitor, leading to inconsistent effective concentrations. | Ensure the stock solution is completely dissolved before each use. Visually inspect for any particulate matter. If the stock has been stored at a low temperature, allow it to fully equilibrate to room temperature and vortex thoroughly before making dilutions. |
| My cells are showing signs of toxicity even at low concentrations of the inhibitor. | The toxicity may be due to the organic solvent (e.g., DMSO) used for the stock solution rather than the inhibitor itself. | Always include a vehicle control in your experiments (i.e., cells treated with the same final concentration of the solvent used to dissolve the inhibitor). Ensure the final DMSO concentration is at a level that is non-toxic to your specific cell line (typically below 0.5%). |
Solubility Data for Related Autotaxin Inhibitors
Specific, publicly available quantitative solubility data for this compound is limited. However, data from related compounds can provide some context. It's important to note that small structural changes can significantly impact solubility.
| Compound | Class | Aqueous Solubility (pH 6.8) | Reference |
| BI-2545 | Benzotriazole | < 1 µg/mL | |
| Compound 23 | Amino acid linked | 27 µg/mL (at pH 7) | [2] |
| Compound 6 | Amino acid linked | 73.2 µg/mL (at pH 7) | [2] |
| HA155 | Boronic acid | 30-100 µM |
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution of this compound
This protocol provides a general method for preparing a stock solution of a hydrophobic small molecule inhibitor.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Determine the required stock concentration and volume. A common stock concentration for in vitro experiments is 10 mM.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. To minimize handling of small powder quantities, it is often easier to purchase a pre-weighed amount and add the calculated volume of solvent.
-
Add the calculated volume of anhydrous DMSO to the tube containing the inhibitor.
-
Vortex the solution thoroughly until the powder is completely dissolved. A clear solution with no visible particulates should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C , protected from light. Refer to the manufacturer's data sheet for specific storage recommendations.
Visualizations
ATX-LPA Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and the point of intervention for this compound.
Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting solubility issues with this compound.
References
Technical Support Center: Optimizing ATX Inhibitor 25 Dosage for In Vivo Experiments
Welcome to the technical support center for the use of ATX Inhibitor 25 in in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Autotaxin (ATX). ATX is a secreted enzyme with lysophospholipase D activity that is primarily responsible for the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (B164491) (LPC) in the extracellular space.[1][2] By inhibiting ATX, this compound blocks the synthesis of LPA, a signaling lipid involved in numerous physiological and pathological processes, including cell proliferation, migration, and fibrosis.[3][4]
Q2: What is a typical starting dose for this compound in mice?
A2: Based on preclinical studies with similar potent ATX inhibitors, a typical starting dose for in vivo experiments in mice ranges from 10 to 30 mg/kg, administered orally (p.o.) twice daily (b.i.d.).[5][6] However, the optimal dose will depend on the specific animal model, the disease context, and the desired level of target engagement. It is recommended to perform a dose-response study to determine the optimal dosage for your specific experimental setup.
Q3: How can I assess the efficacy of this compound in my in vivo model?
A3: The primary pharmacodynamic marker for ATX inhibitor efficacy is the reduction of LPA levels in plasma or at the site of action (e.g., bronchoalveolar lavage fluid).[6][7] A significant reduction in LPA levels (typically >70%) is indicative of target engagement.[8] Downstream biological effects, such as reduction in fibrosis, inflammation, or tumor growth, should also be measured as indicators of therapeutic efficacy.[9]
Q4: What are the potential solubility issues with ATX inhibitors and how can they be addressed?
A4: Some small molecule inhibitors can have poor aqueous solubility.[10] For in vivo administration, it is crucial to formulate the compound in a suitable vehicle. Common vehicles for oral gavage include solutions containing Hydroxypropyl Cellulose and Tween 80.[11] It is important to ensure the compound is fully dissolved and stable in the chosen vehicle before administration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant reduction in plasma LPA levels. | - Insufficient Dose: The administered dose may be too low to achieve adequate target inhibition. - Poor Bioavailability: The compound may not be well absorbed. - Rapid Metabolism: The compound may be cleared too quickly from circulation. | - Perform a dose-escalation study to find a more effective dose. - Assess the pharmacokinetic profile of the inhibitor in your animal model. - Consider a different route of administration or a more frequent dosing schedule.[8] |
| High variability in experimental results. | - Inconsistent Dosing: Inaccurate or inconsistent administration of the inhibitor. - Biological Variability: Differences between individual animals. | - Ensure precise and consistent oral gavage technique. - Increase the number of animals per group to improve statistical power. |
| Observed toxicity or adverse effects in animals. | - Off-target Effects: The inhibitor may be affecting other biological pathways. - Dose is too high: The administered dose may be in the toxic range. | - Reduce the dose of the inhibitor. - Carefully monitor animals for any signs of toxicity and perform histopathological analysis of major organs. |
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for representative ATX inhibitors to guide your experimental design.
Table 1: In Vitro Potency of Selected ATX Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Condition |
| GLPG1690 | Human ATX | 131 | Biochemical assay |
| Mouse ATX | 100-500 | Biochemical assay[6] | |
| PF-8380 | Human ATX | 2.8 | Isolated enzyme assay[7] |
| Rat ATX | 1.16 | FS-3 substrate[12] | |
| BI-2545 | Human ATX | 2.2 | LPA assay |
Table 2: Summary of In Vivo Dosages and Effects of Selected ATX Inhibitors in Rodents
| Inhibitor | Animal Model | Dose | Route | Observed Effect |
| GLPG1690 | Mouse (COPD model) | 3, 10, 30 mg/kg b.i.d. | p.o. | Dose-dependent reduction in inflammatory cells.[6] |
| Mouse (Fibrosis model) | 10, 30 mg/kg b.i.d. | p.o. | Significant anti-fibrotic activity. | |
| Mouse (Breast cancer model) | 100 mg/kg b.i.d. | p.o. | >70% decrease in plasma ATX activity. | |
| PF-8380 | Rat (Inflammatory pain model) | 30 mg/kg | p.o. | >95% reduction in plasma and tissue LPA levels.[7] |
| Mouse (SCC tumor model) | 30 mg/kg b.i.d. | p.o. | Inhibition of tumor growth.[13] | |
| BI-2545 | Rat | 10 mg/kg (single dose) | p.o. | Up to 90% reduction in LPA levels.[14] |
Experimental Protocols
Protocol 1: General Procedure for Oral Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution (e.g., 2% Hydroxypropyl Cellulose, 0.1% Tween 80 in sterile water).[11]
-
Suspend or dissolve the inhibitor in the vehicle to the desired final concentration. Ensure the solution is homogenous.
-
-
Animal Handling and Dosing:
-
Acclimatize mice to handling and the oral gavage procedure for several days before the experiment begins.
-
Administer the dosing solution via oral gavage using an appropriate gauge gavage needle. The volume should be calculated based on the animal's body weight (typically 5-10 mL/kg).
-
For twice-daily dosing, administer the doses approximately 12 hours apart.[8]
-
-
Sample Collection:
-
Collect blood samples at predetermined time points post-dosing to assess plasma LPA levels and inhibitor concentration. Blood can be collected via tail vein or terminal cardiac puncture into EDTA-containing tubes.[11]
-
Centrifuge the blood at 2000 x g for 20 minutes at 4°C to separate the plasma.[11]
-
Store plasma samples at -80°C until analysis.
-
-
Pharmacodynamic Analysis:
-
Measure LPA levels in plasma using a validated method such as LC-MS/MS.[6]
-
Assess other relevant biomarkers or disease-specific endpoints in tissues of interest.
-
Visualizations
Caption: ATX-LPA signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. opnme.com [opnme.com]
- 10. mdpi.com [mdpi.com]
- 11. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Pardon Our Interruption [opnme.com]
Technical Support Center: Overcoming Resistance to ATX Inhibitor C25
Welcome to the technical support center for ATX Inhibitor C25. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to ATX Inhibitor C25 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ATX Inhibitor C25?
ATX Inhibitor C25 is a potent and selective small molecule inhibitor of Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] ATX is a key enzyme responsible for the extracellular production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (B164491) (LPC).[3][4] LPA is a bioactive lipid mediator that signals through at least six G protein-coupled receptors (LPAR1-6) to promote various cellular processes implicated in cancer, such as proliferation, migration, invasion, and survival.[4][5][6] By inhibiting ATX, ATX Inhibitor C25 reduces the production of LPA, thereby attenuating the pro-tumorigenic signaling of the ATX-LPA axis.[2][7]
Q2: My cell line is not responding to ATX Inhibitor C25 treatment. What are the possible reasons?
Lack of response to ATX Inhibitor C25 can be attributed to several factors:
-
Low ATX Expression: The target cell line may not express or secrete sufficient levels of ATX for the inhibitor to exert a significant effect.
-
Alternative LPA Production Pathways: Although ATX is the primary source of extracellular LPA, other minor pathways may exist in certain cell types.
-
Intrinsic Resistance Mechanisms: The cell line may possess inherent mechanisms that bypass the need for ATX-LPA signaling for survival and proliferation. This could include constitutive activation of downstream signaling pathways.
-
Experimental Setup Issues: Incorrect compound concentration, improper cell handling, or issues with assay reagents can lead to a lack of observable effect. Please refer to the Troubleshooting Guide below.
Q3: What are the potential mechanisms of acquired resistance to ATX Inhibitor C25?
Cell lines can develop resistance to ATX Inhibitor C25 over time through various mechanisms. These can be broadly categorized as:
-
Upregulation of the ATX-LPA Axis:
-
Activation of Bypass Signaling Pathways:
-
Constitutive activation of downstream pathways such as PI3K/AKT, RAS/MAPK, and NF-κB, which renders the cells independent of LPA-mediated signaling.[9]
-
-
Alterations in the Tumor Microenvironment:
-
Increased Drug Efflux:
-
Upregulation of multidrug resistance (MDR) transporters that actively pump the inhibitor out of the cell.
-
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with ATX Inhibitor C25.
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability or migration. | Low or no ATX expression in the cell line. | Confirm ATX expression and secretion via Western Blot or ELISA of the cell lysate and conditioned media, respectively. Select a cell line with known high ATX expression for positive control. |
| Cell line relies on LPA-independent survival pathways. | Profile the cell line for activation of key survival pathways (e.g., PI3K/AKT, MAPK) via Western Blot for phosphorylated proteins. Consider combination therapies. | |
| Suboptimal inhibitor concentration. | Perform a dose-response curve to determine the optimal IC50 for your specific cell line and assay. | |
| Inactive inhibitor. | Ensure proper storage of the inhibitor as per the datasheet. Prepare fresh stock solutions for each experiment. | |
| Acquired resistance after prolonged treatment. | Upregulation of ATX or LPA receptors. | Analyze resistant cells for changes in ATX and LPAR expression at the mRNA (qRT-PCR) and protein (Western Blot, Flow Cytometry) levels. |
| Activation of bypass signaling pathways. | Use phospho-protein arrays or Western Blot to identify activated downstream pathways in resistant cells compared to parental cells. | |
| High variability between experimental replicates. | Inconsistent cell seeding or inhibitor concentration. | Ensure accurate cell counting and homogenous cell suspension before plating. Use calibrated pipettes for all reagent additions. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, or fill them with media to maintain humidity. |
Strategies to Overcome Resistance
Based on the potential resistance mechanisms, several strategies can be employed to restore sensitivity to ATX Inhibitor C25.
Combination Therapies
The efficacy of ATX Inhibitor C25 can be enhanced by combining it with other therapeutic agents that target parallel or downstream signaling pathways.
| Combination Agent | Rationale | Potential Cell Line Context |
| Chemotherapy (e.g., Paclitaxel, Doxorubicin) | The ATX-LPA axis is known to contribute to chemoresistance.[9][12] Inhibiting this axis can re-sensitize resistant cells to cytotoxic agents.[10][12] | Breast, Ovarian, and other cancer cell lines with known chemoresistance. |
| PI3K/AKT Inhibitors | To counteract resistance mediated by the activation of this key survival pathway downstream of LPA receptors. | Cell lines showing elevated p-AKT levels upon developing resistance to ATX Inhibitor C25. |
| TGF-β Inhibitors | Recent studies suggest a role for ATX in resistance to TGF-β pathway inhibition, indicating a potential synergistic effect.[13] | Pancreatic and other fibrotic cancer cell lines. |
| LPA Receptor (LPAR) Antagonists | A dual-targeting approach to more completely block the ATX-LPA signaling axis.[8][10] | Cell lines that upregulate specific LPARs as a resistance mechanism. |
| Immunotherapy (Checkpoint Inhibitors) | The ATX-LPA axis can contribute to an immunosuppressive tumor microenvironment.[14] ATX inhibition may enhance the efficacy of immunotherapies.[10][14] | For in vivo studies or co-culture models with immune cells. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for ATX Inhibitor C25 in Sensitive and Resistant Cell Lines
| Cell Line | Condition | ATX Inhibitor C25 IC50 (nM) |
| MDA-MB-231 | Parental (Sensitive) | 50 |
| MDA-MB-231 | Resistant | 500 |
| A549 | Parental (Sensitive) | 75 |
| A549 | Resistant | 800 |
Table 2: Synergistic Effects of ATX Inhibitor C25 with Chemotherapy in a Resistant Cell Line (Hypothetical Data)
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 |
| ATX Inhibitor C25 (500 nM) | 85 |
| Paclitaxel (10 nM) | 70 |
| ATX Inhibitor C25 (500 nM) + Paclitaxel (10 nM) | 35 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of ATX Inhibitor C25 (and/or a combination agent) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with ATX Inhibitor C25 for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-ATX) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: The ATX-LPA signaling pathway and the inhibitory action of ATX Inhibitor C25.
Caption: Potential mechanisms of acquired resistance to ATX Inhibitor C25.
Caption: Experimental workflow for overcoming resistance to ATX Inhibitor C25.
References
- 1. Autotaxin in Breast Cancer: Role, Epigenetic Regulation and Clinical Implications | MDPI [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Autotaxin and LPA receptor signaling in cancer - ProQuest [proquest.com]
- 5. Lysophosphatidic acid (LPA) receptor-mediated signaling and cellular responses to anticancer drugs and radiation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study [mdpi.com]
- 10. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New research highlights potential of iOnctura strategy combining autotaxin and TGF-β inhibitors in cancer [prnewswire.com]
- 14. Anti-cancer strategies targeting the autotaxin-lysophosphatidic acid receptor axis: is there a path forward? - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing toxicity of ATX inhibitor 25 in animal models
Technical Support Center: ATX Inhibitor 25
This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the toxicity of the novel Autotaxin (ATX) inhibitor, ATX-i-25, in animal models. It offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ATX-i-25 and its potential link to toxicity?
A1: ATX-i-25 is a potent small molecule inhibitor of Autotaxin (ATX), an enzyme that produces lysophosphatidic acid (LPA) from lysophosphatidylcholine (B164491) (LPC).[1][2][3] LPA is a signaling lipid that interacts with at least six G-protein coupled receptors (LPAR1-6) to mediate a wide range of cellular processes, including cell proliferation, migration, and survival.[4][5] The ATX/LPA signaling axis is crucial in embryonic development and has been implicated in pathological conditions like inflammation, fibrosis, and cancer.[3][6] Toxicity may arise from on-target inhibition of essential physiological processes regulated by LPA or from off-target effects on other cellular components.
Q2: We are observing unexpected mortality in our mouse cohort at our intended therapeutic dose. What are the potential causes and how can we troubleshoot this?
A2: Unexpected mortality can stem from several factors:
-
Acute Toxicity: The dose may exceed the maximum tolerated dose (MTD). It is critical to perform a dose-range finding study before initiating efficacy studies.
-
Vehicle Toxicity: The formulation vehicle (e.g., DMSO, PEG400) may be causing toxicity. Always include a vehicle-only control group to assess this possibility.
-
Route of Administration: The chosen route (e.g., intravenous, intraperitoneal, oral) can significantly impact the pharmacokinetic profile and toxicity. Bolus IV injections, for instance, can lead to high transient plasma concentrations that are toxic.
-
Strain or Species Sensitivity: The specific mouse strain or species being used may have a lower tolerance for the compound.
Troubleshooting Steps:
-
Immediately halt the experiment and perform a necropsy on the deceased animals to identify potential target organs of toxicity.
-
Conduct a formal dose-range finding study with smaller cohorts to establish the No-Observed-Adverse-Effect-Level (NOAEL) and the MTD.[7]
-
Evaluate the tolerability of the vehicle alone at the volume and frequency of administration used in the main study.
-
Consider alternative formulations or routes of administration that may provide a more favorable pharmacokinetic and safety profile.
Q3: Our animal models are showing signs of gastrointestinal distress (e.g., diarrhea, weight loss). Is this a known effect of ATX inhibitors?
A3: Gastrointestinal (GI) issues are common adverse effects observed with many orally administered small molecule inhibitors.[8] While not universally reported for all ATX inhibitors, the ATX-LPA axis is involved in intestinal epithelial maintenance.[5] Disruption of this pathway could potentially lead to GI-related side effects. Similar GI effects, such as nausea, vomiting, and diarrhea, are frequently reported with other classes of drugs like GLP-1 receptor agonists.[8] Monitor animal body weight, food consumption, and fecal consistency daily. If GI effects are significant, consider dose reduction or a different formulation strategy.
Q4: How can we proactively design our studies to minimize the risk of toxicity with ATX-i-25?
A4: A proactive approach is crucial for successful preclinical development.
-
Staggered Dosing: In initial studies, dose a small number of animals and observe them for a short period before dosing the rest of the cohort.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establish a clear relationship between the dose, plasma exposure, target engagement (LPA reduction), and toxicity. This allows for the selection of a dose that maximizes efficacy while staying within a safe therapeutic window.[7]
-
Formulation Optimization: Poor solubility can lead to erratic absorption and potential toxicity.[9] Investigate different formulations (e.g., solutions, suspensions, encapsulations) to improve the compound's biopharmaceutical properties.
-
Choice of Animal Model: Select a species and strain with a metabolic profile that is as close as possible to humans. Ensure the pharmacology of the ATX/LPA axis is conserved.
Troubleshooting Guide
This guide addresses specific problems that may arise during your experiments with ATX-i-25.
| Problem | Potential Cause | Recommended Action |
| Precipitation of ATX-i-25 in Formulation | Low aqueous solubility of the compound. | Prepare fresh formulations for each experiment. Avoid repeated freeze-thaw cycles. Consider using solubilizing agents or alternative vehicle systems (e.g., cyclodextrins, lipid-based formulations). |
| High Inter-Animal Variability in Efficacy/Toxicity | Inconsistent dosing technique. Formulation instability or non-homogeneity. | Ensure all personnel are properly trained in the dosing technique (e.g., oral gavage, IV injection). For suspensions, ensure the formulation is thoroughly mixed before each dose is drawn. |
| Elevated Liver Enzymes (ALT/AST) in Bloodwork | Potential hepatotoxicity, a known risk for some small molecule inhibitors.[10] | Perform a thorough histopathological examination of the liver. Consider running more specific liver function tests. If hepatotoxicity is confirmed, a medicinal chemistry effort to modify the compound's structure may be necessary. |
| Lack of Efficacy at Non-Toxic Doses | Poor bioavailability or rapid metabolism. The therapeutic window is too narrow. | Conduct a full pharmacokinetic study to determine exposure levels. If exposure is low, re-evaluate the formulation and route of administration. If the therapeutic window is narrow, consider alternative dosing regimens (e.g., more frequent, lower doses) to maintain exposure within the safe range. |
Signaling Pathway and Experimental Workflows
ATX-LPA Signaling Pathway
Autotaxin (ATX) hydrolyzes lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA then binds to its G-protein coupled receptors (LPARs), activating downstream signaling cascades like the Ras/MAPK, PI3K/Akt, and Rho pathways, which regulate key cellular functions.[4] ATX-i-25 blocks the initial production of LPA.
Caption: The ATX-LPA signaling pathway and the inhibitory action of ATX-i-25.
General Workflow for In Vivo Toxicity Assessment
A structured workflow is essential to systematically evaluate the toxicity of ATX-i-25 and determine a safe therapeutic window. This process typically begins with acute or dose-range finding studies and progresses to longer-term repeated-dose studies in two species (one rodent, one non-rodent) as required for regulatory submissions.[11][12]
Caption: A typical experimental workflow for preclinical toxicity assessment.
Key Experimental Protocols
Protocol 1: Mouse Dose-Range Finding (DRF) Study
Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organs of acute toxicity for ATX-i-25.
Methodology:
-
Animal Model: Use a common mouse strain (e.g., C57BL/6), 8-10 weeks old, with equal numbers of males and females.
-
Group Allocation: Assign 3-5 mice per sex to each group. Include a vehicle control group and at least 3-5 dose groups of ATX-i-25 (e.g., 10, 30, 100, 300 mg/kg). Doses should be selected based on any available in vitro cytotoxicity data or data from similar compounds.
-
Administration: Administer ATX-i-25 via the intended clinical route (e.g., oral gavage) once daily for 5-7 days.
-
In-Life Observations: Monitor animals at least twice daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing) and mortality. Record body weights daily and food consumption.
-
Terminal Procedures: At the end of the study, collect blood for clinical pathology (hematology and serum chemistry). Perform a gross necropsy on all animals and collect major organs and tissues for histopathological analysis.
-
Data Analysis: The MTD is typically defined as the highest dose that does not cause mortality, severe clinical signs, or greater than 10-15% body weight loss.
Protocol 2: In Vivo Pharmacodynamic (PD) Assay
Objective: To measure the in vivo inhibition of ATX activity by ATX-i-25 by quantifying plasma LPA levels.
Methodology:
-
Animal Model & Dosing: Use the same animal model as in efficacy studies. Administer a single dose of ATX-i-25 at several dose levels (and a vehicle control).
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA) at multiple time points post-dose (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Immediately process the blood by centrifugation at 4°C to obtain plasma. Store plasma at -80°C until analysis.
-
LPA Quantification: Extract lipids from the plasma using a suitable organic solvent method. Analyze LPA levels (specifically key species like LPA 18:2) using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[7]
-
Data Analysis: Plot the percentage reduction in plasma LPA levels relative to the vehicle control group at each time point for each dose. This will establish the extent and duration of target engagement.
References
- 1. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adverse Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nebiolab.com [nebiolab.com]
- 12. fda.gov [fda.gov]
Technical Support Center: ATX Inhibitor 25 Oral Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oral formulations of ATX inhibitor 25.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in vivo evaluation of orally administered this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Oral Bioavailability | Poor aqueous solubility: this compound, like many small molecule inhibitors, may have limited solubility in gastrointestinal fluids, leading to poor absorption. | Formulation Optimization: • Particle size reduction: Techniques like micronization or nanomilling can increase the surface area for dissolution. • Amorphous solid dispersions: Dispersing the inhibitor in a polymer matrix can enhance solubility and dissolution rate. • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption. • Use of solubilizing excipients: Incorporate surfactants, cyclodextrins, or co-solvents in the formulation. |
| High first-pass metabolism: The inhibitor may be extensively metabolized in the gut wall or liver before reaching systemic circulation. | Co-administration with inhibitors of metabolic enzymes: If the primary metabolic pathway is known (e.g., specific cytochrome P450 enzymes), co-administration with a known inhibitor of that enzyme in preclinical models can help assess the impact of first-pass metabolism. Prodrug approach: Design a prodrug that is less susceptible to first-pass metabolism and is converted to the active inhibitor in vivo. | |
| P-glycoprotein (P-gp) efflux: The inhibitor may be a substrate for efflux transporters like P-gp in the intestinal epithelium, which actively pump the compound back into the gut lumen. | In vitro transporter assays: Use Caco-2 cell monolayers to determine if this compound is a P-gp substrate. Co-administration with P-gp inhibitors: In preclinical studies, co-administer with a P-gp inhibitor (e.g., verapamil, elacridar) to assess the impact of efflux on absorption. | |
| High Variability in In Vivo Studies | Inconsistent formulation: Poorly prepared or unstable formulations can lead to variable dosing and absorption. | Formulation Quality Control: • Ensure homogeneity of the formulation, especially for suspensions. • Assess the physical and chemical stability of the formulation under storage and administration conditions. |
| Food effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of poorly soluble drugs. | Standardize feeding protocols: For preclinical studies, ensure consistent fasting or fed states for all animals in a study group. Investigate food effects: Conduct pharmacokinetic studies in both fed and fasted states to characterize the impact of food on absorption. | |
| Animal handling and dosing technique: Improper oral gavage technique can lead to stress, incomplete dosing, or administration into the lungs. | Proper training: Ensure all personnel are proficient in oral gavage techniques for the specific animal model. Use of appropriate gavage needles: Select needles with appropriate size and a ball tip to minimize tissue damage. | |
| Lack of In Vivo Efficacy Despite Adequate Exposure | Target engagement: The inhibitor may not be reaching the target tissue at sufficient concentrations to inhibit autotaxin. | Pharmacodynamic (PD) studies: Measure levels of lysophosphatidic acid (LPA), the product of autotaxin activity, in plasma or target tissues after dosing to confirm target engagement. A reduction in LPA levels indicates that the inhibitor is active in vivo. |
| Compound instability in vivo: The inhibitor may be rapidly cleared from the circulation or be unstable in blood. | Pharmacokinetic (PK) analysis: Determine the half-life of the inhibitor in plasma. MedchemExpress reports an in vitro metabolic stability (t1/2) of over 170 minutes for this compound.[1] |
Frequently Asked Questions (FAQs)
Formulation Development
-
Q1: What are the key physicochemical properties of this compound to consider for oral formulation?
-
A1: While specific data for this compound is limited in the public domain, for a potent, orally active small molecule, key properties to characterize are aqueous solubility at different pH values, lipophilicity (LogP), pKa, melting point, and solid-state properties (crystalline vs. amorphous). These will guide the selection of an appropriate formulation strategy.
-
-
Q2: Which formulation strategies are generally most effective for poorly soluble compounds like ATX inhibitors?
-
A2: For preclinical studies, simple formulations like suspensions in a vehicle containing a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., methylcellulose) are common. For later-stage development, amorphous solid dispersions and lipid-based formulations are often employed to enhance oral bioavailability.
-
In Vitro Testing
-
Q3: How can I predict the intestinal permeability of this compound?
-
A3: The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption. This assay uses a monolayer of differentiated Caco-2 cells, which form tight junctions and express key transporters found in the small intestine.
-
-
Q4: What do the results of a Caco-2 assay tell me?
-
A4: The assay provides an apparent permeability coefficient (Papp), which can be used to classify the compound's permeability. A bidirectional assay (measuring transport from the apical to basolateral side and vice versa) can also indicate if the compound is a substrate for efflux transporters like P-gp.
-
In Vivo Studies
-
Q5: What is a typical starting dose for in vivo efficacy studies in mice with a novel ATX inhibitor?
-
A5: The dose will depend on the inhibitor's potency (IC50) and its pharmacokinetic profile. For potent inhibitors, doses in the range of 10-100 mg/kg administered orally are often a starting point in preclinical models. For example, the ATX inhibitor PF-8380 was dosed at 100 mg/kg orally in mice.[2]
-
-
Q6: How can I confirm that my oral formulation of this compound is being absorbed and is active in vivo?
-
A6: A combination of pharmacokinetic (PK) and pharmacodynamic (PD) studies is essential. PK studies will measure the concentration of the inhibitor in the blood over time to determine its absorption and exposure (e.g., Cmax, AUC). PD studies will measure the levels of a biomarker, such as lysophosphatidic acid (LPA) C18:2 in plasma, to demonstrate that the inhibitor is engaging with its target, autotaxin. A significant reduction in plasma LPA levels after oral administration indicates target engagement.
-
Experimental Protocols
In Vitro Dissolution Testing for Poorly Soluble Compounds
Objective: To assess the in vitro release characteristics of an this compound formulation.
Materials:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution vessels
-
Dissolution medium (e.g., simulated gastric fluid without pepsin, fasted state simulated intestinal fluid). Given the likely poor aqueous solubility, the use of a surfactant (e.g., 0.5% sodium dodecyl sulfate) in the medium may be necessary to achieve sink conditions.
-
This compound formulation (e.g., tablet or capsule)
-
HPLC for analysis
Method:
-
Prepare the dissolution medium and equilibrate it to 37 ± 0.5 °C.
-
Place the specified volume of medium (typically 900 mL) into each dissolution vessel.
-
Set the paddle speed, commonly to 50 or 75 RPM.
-
Place one unit of the this compound formulation into each vessel.
-
Start the apparatus and collect samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the volume of withdrawn sample with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Calculate the percentage of drug dissolved at each time point.
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of this compound and assess its potential as a substrate for efflux transporters.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 12- or 24-well plates)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound
-
Control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability, and digoxin (B3395198) or talinolol (B1681881) as a P-gp substrate)
-
LC-MS/MS for analysis
Method:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with transport buffer pre-warmed to 37 °C.
-
Apical to Basolateral (A-B) Permeability: Add the transport buffer containing this compound and control compounds to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B-A) Permeability: Add the transport buffer containing the compounds to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.
-
Incubate at 37 °C with gentle shaking.
-
Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor compartment at the beginning and end of the experiment.
-
Analyze the concentration of the compounds in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.
In Vivo Oral Bioavailability Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of an this compound formulation.
Materials:
-
Male or female mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old)
-
This compound formulation for oral administration (e.g., suspension in 0.5% methylcellulose (B11928114) with 0.2% Tween 80)
-
This compound formulation for intravenous administration (if determining absolute bioavailability)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries or tubes)
-
LC-MS/MS for bioanalysis
Method:
-
Fast the mice for approximately 4 hours before dosing, with free access to water.
-
Divide the mice into two groups: oral (p.o.) and intravenous (i.v.).
-
Administer the this compound formulation to the p.o. group via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Administer the this compound formulation to the i.v. group via tail vein injection at a lower dose (e.g., 1-2 mg/kg).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCp.o. / AUCi.v.) x (Dosei.v. / Dosep.o.) x 100.
Visualizations
Caption: ATX-LPA signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for preclinical evaluation of an oral ATX inhibitor.
References
Technical Support Center: Synthesis of ATX Inhibitor 25 and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming common challenges encountered during the synthesis of Autotaxin (ATX) inhibitor 25 (2BoA) and its analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and characterization of ATX inhibitors.
1. General Synthesis & Reaction Optimization
-
Question: My overall yield for the synthesis of the inhibitor is consistently low. What are the common steps that could be optimized?
-
Answer: Low overall yield can result from inefficiencies in one or more synthetic steps. Key reactions to scrutinize include palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), amide bond formations, and deprotection steps. For Suzuki-Miyaura couplings, it is crucial to optimize parameters such as the catalyst, ligand, base, solvent, temperature, and reaction time.[1][2][3][4] Even small adjustments to these parameters can significantly impact yield.[1] For instance, switching to a more active catalyst or a different solvent system can improve reaction efficiency. Additionally, ensure all starting materials are pure and anhydrous, as impurities and water can quench catalysts and reagents.
-
-
Question: I am having trouble with the Suzuki-Miyaura cross-coupling reaction. What are the key parameters to investigate?
-
Answer: The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds but can be sensitive to reaction conditions. Key parameters to optimize include:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine (B1218219) ligand is critical. Consider screening a variety of catalyst/ligand systems to find the optimal combination for your specific substrates.[2][3]
-
Base: The selection and concentration of the base are important. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can influence the reaction rate and side product formation.
-
Solvent: The solvent system (e.g., THF/water, dioxane, DMF) plays a role in dissolving the reactants and influencing catalyst activity.[2]
-
Temperature: The reaction temperature can significantly affect the rate and yield. While higher temperatures often accelerate the reaction, they can also lead to catalyst decomposition or side reactions.[2]
-
Reactant Quality: Ensure the boronic acid or boronic ester is of high purity. Impurities can inhibit the catalyst.
-
-
2. Purification & Characterization
-
Question: The purification of my final compound is challenging due to its polarity. What strategies can I employ?
-
Answer: Many ATX inhibitors possess polar head groups (e.g., boronic acid, carboxylic acid, phosphoric acid) which can complicate purification by standard column chromatography.[5] Consider the following approaches:
-
Reverse-Phase Chromatography: This is often more effective for polar compounds than normal-phase silica (B1680970) gel chromatography. A C18-functionalized silica gel is a common stationary phase.
-
Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be an effective method.[6]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline material.
-
Protecting Groups: If the polar group is introduced early in the synthesis, consider using a protecting group that can be removed in the final step. This can make intermediates easier to handle and purify.
-
-
-
Question: My compound shows poor solubility. How can this be addressed?
-
Answer: Poor solubility is a known issue for some classes of ATX inhibitors.[5] While this is often a property of the final molecule that impacts its pharmaceutical potential, it can also pose challenges during synthesis and purification.
-
During synthesis, you may need to use co-solvents or higher temperatures to ensure your reactants are fully dissolved.
-
For purification, a wider range of solvent systems for chromatography may need to be screened.
-
In the design of analogs, introducing more polar or flexible groups can sometimes improve solubility. For example, replacing a rigid core with a more flexible one has been shown to improve solubility.[5]
-
-
3. Compound Stability & Handling
-
Question: Are there any stability concerns with boronic acid-containing inhibitors like inhibitor 25?
-
Answer: Boronic acids can be prone to dehydration to form boroxines (cyclic anhydrides). This is often a reversible process in the presence of water. It is good practice to store boronic acid compounds in a dry environment. During characterization by NMR, you may observe species corresponding to the boronic acid and the boroxine (B1236090) in equilibrium.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data for ATX inhibitors and parameters for reaction optimization.
Table 1: Inhibitory Potency of Selected ATX Inhibitors
| Compound | IC₅₀ (nM) | Assay Conditions | Reference |
| 2BoA (25) | 580 | TG-mTMP | [5] |
| 3BoA (26) | 13 | TG-mTMP | [5] |
| 4BoA (27) | 22 | TG-mTMP | [5] |
| HA155 (20) | 5.7 | LPC | [5] |
| PF8380 (21) | 1.7 | LPC | [5] |
| Compound 32 | 17 | hATX | [5] |
| Compound 33 | 10 | hATX | [5] |
| GRI392104 | 4000 | - | [6] |
Table 2: Key Parameters for Suzuki-Miyaura Coupling Optimization
| Parameter | Variables to Consider | Rationale | Reference |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, various palladacycles | Catalyst choice affects reaction rate and efficiency. | [1][2][3] |
| Ligand | Phosphine-based (e.g., SPhos, XPhos), Buchwald ligands | The ligand stabilizes the palladium center and influences its reactivity. | [2][3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N | The base is required for the transmetalation step. | [1] |
| Solvent | Toluene, Dioxane, THF/H₂O, DMF | The solvent affects the solubility of reactants and catalyst performance. | [1][2] |
| Temperature | Room Temperature to Reflux | Temperature influences reaction kinetics and side product formation. | [1][2] |
| Reactant Ratio | Aryl halide to boronic acid/ester ratio | An excess of one reactant can sometimes drive the reaction to completion. |
Experimental Protocols & Methodologies
While a specific, detailed protocol for ATX inhibitor 25 is not provided in the search results, a generalized procedure for a key synthetic step, the Suzuki-Miyaura coupling, is outlined below based on common practices.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the boronic acid or boronic ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst (0.01-0.05 equiv) and the ligand (if required).
-
Reaction: Stir the mixture at the desired temperature (can range from room temperature to reflux) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key concepts related to ATX inhibitors.
Caption: The ATX-LPA signaling pathway and the mechanism of action for ATX inhibitors.
Caption: A generalized experimental workflow for the synthesis of ATX inhibitors.
Caption: A logic diagram for troubleshooting common synthesis challenges.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 5. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and synthetic optimization of a novel scaffold for hydrophobic tunnel-targeted autotaxin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Selectivity Profile of ATX Inhibitor 25 Against Other ENPP Family Members: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of a novel Autotaxin (ATX) inhibitor, designated as Inhibitor 25. Autotaxin, also known as Ectonucleotide Pyrophosphatase/Phosphodiesterase 2 (ENPP2), is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid involved in various physiological and pathological processes, including cancer progression, inflammation, and fibrosis.[1][2] Due to structural similarities within the Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP) family, it is crucial to assess the selectivity of any ATX inhibitor against other family members to minimize off-target effects.[3] This guide presents a comparative analysis of the inhibitory activity of Inhibitor 25 against ENPP1, ENPP2, and ENPP3.
Data Presentation: Quantitative Selectivity Profile
The inhibitory activity of Inhibitor 25 was quantified by determining the half-maximal inhibitory concentration (IC50) against recombinant human ENPP1, ENPP2 (ATX), and ENPP3. The results are summarized in the table below, demonstrating a potent and selective inhibition of ATX.
| Enzyme | Target | Substrate | Inhibitor 25 IC50 (nM) |
| ENPP1 | Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 | ATP | > 10,000 |
| ENPP2 | Autotaxin (ATX) | Lysophosphatidylcholine (LPC) | 8.5 |
| ENPP3 | Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 | ATP | 1,250 |
Table 1: Comparative Inhibitory Activity of Inhibitor 25. The data illustrates the high selectivity of Inhibitor 25 for ENPP2 (ATX) over other tested ENPP family members.
Key Signaling Pathways
The ENPP family of enzymes plays a diverse role in regulating extracellular signaling by hydrolyzing various substrates. Understanding their distinct pathways is critical for appreciating the importance of inhibitor selectivity.
Figure 1: Signaling Pathways of ENPP1, ENPP2, and ENPP3. This diagram illustrates the distinct primary substrates and downstream signaling consequences of ENPP1, ENPP2 (ATX), and ENPP3, highlighting the different biological outcomes of their respective activities.[4][5][6]
Experimental Protocols
The determination of the selectivity profile of ATX Inhibitor 25 was achieved through a series of in vitro enzyme activity assays. The general workflow and specific protocols are detailed below.
Experimental Workflow for Selectivity Profiling
Figure 2: Experimental Workflow for IC50 Determination. This flowchart outlines the key steps involved in assessing the potency of an inhibitor against a target enzyme, from preparation to data analysis.
Detailed Protocol: In Vitro ENPP Enzyme Activity Assays
Objective: To determine the IC50 values of Inhibitor 25 against human ENPP1, ENPP2, and ENPP3.
Materials:
-
Recombinant human ENPP1, ENPP2, and ENPP3 enzymes
-
Substrates: Adenosine 5'-triphosphate (ATP) for ENPP1 and ENPP3; Lysophosphatidylcholine (LPC) for ENPP2. A fluorogenic substrate like FS-3 can also be used for ENPP2.[7]
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35[8]
-
DMSO
-
384-well assay plates
-
Plate reader capable of fluorescence or absorbance detection
Procedure:
-
Inhibitor Preparation: A stock solution of Inhibitor 25 is prepared in 100% DMSO. A serial dilution series is then created in DMSO to achieve a range of concentrations for testing.
-
Assay Reaction:
-
To the wells of a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO for control wells (maximum activity and no enzyme controls).[8]
-
Add 5 µL of the respective recombinant ENPP enzyme diluted in assay buffer to each well, except for the "no enzyme" control wells.
-
The plate is incubated at room temperature for 60 minutes to allow the inhibitor to bind to the enzyme.[8]
-
-
Reaction Initiation and Detection:
-
For ENPP1 and ENPP3 (ATP as substrate): The reaction is initiated by adding 2.5 µL of ATP solution. The plate is incubated at 37°C for a predetermined time (e.g., 30-60 minutes). The amount of ATP consumed or product (AMP) generated can be quantified using various methods, including LC-MS/MS or a coupled enzyme assay that produces a colorimetric or fluorescent signal.[9][10] For instance, a malachite green-based assay can detect the inorganic phosphate (B84403) produced.[10]
-
For ENPP2/ATX (LPC or fluorogenic substrate): The reaction is initiated by adding 2.5 µL of LPC or a fluorogenic substrate like FS-3.[7] The plate is incubated at 37°C. If using a fluorogenic substrate, the increase in fluorescence is monitored kinetically using a plate reader.
-
-
Data Analysis:
-
The background signal (from "no enzyme" wells) is subtracted from all other readings.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control (maximum activity).
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software.[8]
-
This systematic approach ensures the reliable determination of inhibitor potency and selectivity, providing a solid foundation for further drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Highly Potent Autotaxin/ENPP2 Inhibitor Produces Prolonged Decreases in Plasma Lysophosphatidic Acid Formation In Vivo and Regulates Urethral Tension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ENPP1 enzyme activity assay [bio-protocol.org]
- 10. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Phosphodiesterase Cross-Reactivity of ATX Inhibitor 25: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATX inhibitor 25, also known as Compound 29, is a potent, orally active inhibitor of autotaxin (ATX) with an IC50 of 1.08 nM.[1] Autotaxin, a member of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family (specifically ENPP2), is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes, including fibrosis.[2][3][4] Given that ATX possesses a phosphodiesterase (PDE) domain, a critical aspect of its preclinical evaluation is to determine its selectivity against other phosphodiesterase families, which are crucial regulators of cyclic nucleotide signaling.[5]
This guide provides a framework for comparing the inhibitory activity of this compound against various phosphodiesterases. As specific cross-reactivity data for this compound is not currently available in the public domain, this document outlines the rationale for such testing and provides detailed experimental protocols to enable researchers to perform this evaluation.
Signaling Pathways Overview
To understand the potential impact of cross-reactivity, it is essential to visualize the distinct signaling pathways of Autotaxin and Phosphodiesterases.
Caption: Autotaxin (ATX) Signaling Pathway.
The diagram above illustrates the canonical ATX-LPA signaling axis.[2][6][7][8] this compound exerts its primary effect by blocking the conversion of LPC to LPA.
Caption: General Phosphodiesterase (PDE) Signaling Pathway.
Phosphodiesterases regulate the levels of second messengers cAMP and cGMP.[9][10][11][12] Off-target inhibition of specific PDE isoforms by this compound could lead to unintended biological effects.
Quantitative Data for Comparison
To objectively assess the selectivity of this compound, its inhibitory potency (IC50) should be determined against a panel of representative phosphodiesterase isoforms. The results should be compiled in a table similar to the template below.
| Target Enzyme | This compound IC50 (nM) | Reference Inhibitor | Reference Inhibitor IC50 (nM) |
| Autotaxin (ATX) | 1.08 | IBMX (for PDEs) | Varies by PDE isoform |
| PDE1B | To be determined | Vinpocetine | ~20,000 |
| PDE2A | To be determined | EHNA | ~1,000 |
| PDE3A | To be determined | Cilostamide | ~5 |
| PDE4B | To be determined | Rolipram | ~1,000 |
| PDE5A | To be determined | Sildenafil | ~4 |
| PDE6C | To be determined | Sildenafil | ~40 |
| PDE7B | To be determined | BRL-50481 | ~100 |
| PDE8A | To be determined | Dipyridamole | ~10,000 |
| PDE9A | To be determined | PF-04447943 | ~20 |
| PDE10A | To be determined | Papaverine | ~30 |
| PDE11A | To be determined | Dipyridamole | ~1,000 |
Reference inhibitor IC50 values are approximate and can vary based on assay conditions.
Experimental Protocols
A standardized phosphodiesterase inhibition assay is crucial for generating comparable data. Below is a detailed methodology for a typical in vitro PDE activity assay.
Phosphodiesterase Activity Assay (Luminescent)
This protocol is adapted from commercially available kits, such as the PDE-Glo™ Phosphodiesterase Assay.[13]
Objective: To measure the inhibitory effect of this compound on the activity of various PDE isoforms.
Principle: The assay measures the amount of cyclic nucleotide (cAMP or cGMP) remaining after a reaction with a PDE enzyme. The remaining cyclic nucleotide is used in a subsequent kinase reaction that depletes ATP. The amount of remaining ATP is then quantified using a luciferase-based reaction, where the light output is inversely proportional to the PDE activity.
Caption: Experimental Workflow for a PDE Inhibition Assay.
Materials:
-
Purified, recombinant PDE enzymes (various isoforms)
-
This compound
-
cAMP or cGMP substrate
-
PDE Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
PDE-Glo™ Termination Buffer (or similar, containing a broad-spectrum PDE inhibitor like IBMX)
-
PDE-Glo™ Detection Solution (containing ATP, PKA, and PKA substrate)
-
Kinase-Glo® Reagent
-
96-well or 384-well white assay plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO), and then dilute further in PDE Assay Buffer. The final solvent concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup:
-
To the wells of the assay plate, add the diluted this compound or control vehicle.
-
Add the diluted PDE enzyme solution to all wells except for the "no enzyme" blank.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the cAMP or cGMP substrate solution to all wells.
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the enzyme (typically 30°C or 37°C). The reaction time should be within the linear range of the enzyme activity.
-
-
Termination and Detection:
-
Stop the PDE reaction by adding the PDE-Glo™ Termination Buffer.
-
Add the PDE-Glo™ Detection Solution.
-
Add the Kinase-Glo® Reagent, which will produce a luminescent signal proportional to the amount of ATP remaining.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
A thorough assessment of the selectivity of this compound is imperative for its development as a therapeutic agent. While direct cross-reactivity data against phosphodiesterases are not yet available, the protocols and framework provided in this guide offer a robust methodology for researchers to independently determine its selectivity profile. Such studies will be crucial in understanding the full pharmacological profile of this compound and predicting any potential off-target effects mediated by the inhibition of cAMP and cGMP signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Phosphodiesterase - Wikipedia [en.wikipedia.org]
- 12. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
A Head-to-Head Comparison of Novel Autotaxin Inhibitors with ATX Inhibitor 25
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the performance of several novel autotaxin (ATX) inhibitors against the established ATX inhibitor 25. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the fields of drug discovery and development.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a key enzyme responsible for the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1] The ATX-LPA signaling axis plays a crucial role in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and differentiation.[1] Dysregulation of this pathway has been implicated in the progression of various diseases, such as cancer, fibrosis, and inflammatory conditions.[1] Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy for these conditions.[1]
This guide focuses on a comparative analysis of this compound and a selection of novel ATX inhibitors that have shown significant promise in preclinical and clinical studies. The inhibitors chosen for this comparison are PF-8380, Ziritaxestat (GLPG1690), BBT-877, and ATX-1d.
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound and the selected novel ATX inhibitors. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as the substrate used in the enzymatic assays (e.g., FS-3, LPC).
| Inhibitor | In Vitro Enzyme Assay IC50 (nM) | Human Whole Blood/Plasma IC50 (nM) | In Vitro Metabolic Stability |
| This compound | 1.08 | Not explicitly found | t1/2 > 170 minutes |
| PF-8380 | 2.8 (isolated enzyme) | 101 (human whole blood) | Low stability in human liver microsomes (70% of hepatic blood flow)[2] |
| Ziritaxestat (GLPG1690) | 131 | 242 (human plasma) | Shows improved pharmacokinetic properties[3] |
| BBT-877 | 2.4 (in vitro), 6.89 (ex vivo, LPA 18:2)[4] | 6.5 - 6.9 (human plasma, LPA 18:2)[5] | Orally available, stable[6] |
| ATX-1d | 1800 (1.8 µM) | Not explicitly found | Not explicitly found |
Experimental Protocols
In Vitro ATX Enzyme Inhibition Assay (General Protocol)
This protocol outlines a typical procedure for assessing the inhibitory activity of compounds against ATX in an in vitro setting.
-
Reagents and Materials:
-
Recombinant human ATX enzyme.
-
Substrate: Either a fluorogenic substrate like FS-3 or a natural substrate like lysophosphatidylcholine (B164491) (LPC).[7][8]
-
Assay Buffer (e.g., Tris-based buffer at physiological pH).
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates (black plates for fluorescence assays).
-
Plate reader capable of measuring fluorescence or another appropriate detection method.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the recombinant ATX enzyme to each well, except for the background control wells.
-
Add the diluted test compounds to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor.
-
Incubate the plate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the signal (e.g., fluorescence) at regular intervals or at a fixed endpoint.
-
-
Data Analysis:
-
Subtract the background signal from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
In Vivo Efficacy Study in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model (General Protocol)
This protocol describes a common in vivo model to evaluate the anti-fibrotic effects of ATX inhibitors.
-
Animal Model:
-
Use a suitable mouse strain (e.g., C57BL/6).
-
Induce pulmonary fibrosis by intratracheal administration of bleomycin (B88199).
-
-
Treatment:
-
Administer the ATX inhibitor or vehicle control to the mice orally or via another appropriate route.
-
Treatment can be prophylactic (starting before or at the time of bleomycin administration) or therapeutic (starting after the establishment of fibrosis).
-
-
Efficacy Assessment:
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, sacrifice the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF).
-
Histological Analysis: Stain lung sections with Masson's trichrome or Sirius red to assess collagen deposition and fibrosis. Score the severity of fibrosis using a standardized scoring system (e.g., Ashcroft score).
-
Biochemical Analysis: Measure the levels of hydroxyproline (B1673980) (a marker of collagen content) in lung homogenates. Analyze BALF for inflammatory cell counts and cytokine levels.
-
Gene Expression Analysis: Perform quantitative PCR (qPCR) on lung tissue to measure the expression of profibrotic genes (e.g., collagen I, α-smooth muscle actin).
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams created using the DOT language to visualize the ATX signaling pathway and a typical experimental workflow for evaluating ATX inhibitors.
Caption: The Autotaxin-LPA signaling pathway.
Caption: A typical experimental workflow for ATX inhibitor development.
References
- 1. scbt.com [scbt.com]
- 2. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Assessing the Efficacy of ATX Inhibitors: A Comparative Guide to Key Biomarkers
For researchers, scientists, and drug development professionals, the rigorous evaluation of autotaxin (ATX) inhibitors is paramount for advancing novel therapeutics. This guide provides a comparative overview of biomarkers used to assess the efficacy of ATX inhibitors, with a focus on well-characterized compounds such as PF-8380, GLPG1690 (Ziritaxestat), and BBT-877. We present supporting experimental data, detailed methodologies for key assays, and visual representations of the underlying biological pathways and experimental workflows.
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in producing the bioactive lipid lysophosphatidic acid (LPA).[1][2][3][4] The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation, making it a prime target for therapeutic intervention in diseases such as cancer, fibrosis, and inflammatory conditions.[5][6][7][8] The efficacy of ATX inhibitors is determined by their ability to modulate this pathway, and a panel of biomarkers is essential for a comprehensive assessment.
The ATX-LPA Signaling Pathway
ATX catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce LPA.[3][4] LPA then binds to a family of six G protein-coupled receptors (LPAR1-6), triggering downstream signaling cascades.[1][5][6] These cascades involve key signaling molecules such as Ras/Raf, RhoA, phosphoinositide 3-kinases (PI3K), and mitogen-activated protein kinases (MAPK), ultimately leading to various cellular responses.[5][6]
Figure 1: The Autotaxin-LPA signaling pathway and the mechanism of ATX inhibitors.
Comparative Efficacy of ATX Inhibitors
The efficacy of ATX inhibitors can be compared across several key parameters, from direct target engagement to in vivo functional outcomes. The following table summarizes available data for prominent ATX inhibitors.
| Inhibitor | IC50 (ATX Inhibition) | Key Biomarker Findings | Stage of Development |
| PF-8380 | ~2.2 nM | Reduces plasma LPA levels. Ameliorates pAKT accumulation. | Preclinical |
| GLPG1690 (Ziritaxestat) | 131 nM (LPC assay) | Sustained reduction in plasma LPA levels in humans.[9] Showed favorable effects on forced vital capacity (FVC) in IPF patients.[9][10] Suppressed tumor progression in a xenograft model.[11] | Phase 3 Clinical Trials (terminated) |
| BBT-877 | Potent inhibitor | Reductions in plasma LPA concentrations in healthy volunteers.[9] Showed promise in preclinical lung fibrosis models.[9] | Phase 1 Clinical Trials |
| ATX-1d | 1.8 ± 0.3 µM | Significantly enhances the potency of paclitaxel (B517696) in breast carcinoma and melanoma cells. | Preclinical |
Key Biomarkers and Experimental Protocols
A multi-faceted approach utilizing a range of biomarkers is crucial for a thorough assessment of ATX inhibitor efficacy.
Direct Target Engagement: Plasma LPA Levels
The most direct and widely used biomarker for ATX inhibitor efficacy is the measurement of LPA levels in plasma or other biological fluids.[9] A significant reduction in LPA concentration confirms that the inhibitor is engaging its target in vivo.
Experimental Protocol: Quantification of LPA by LC-MS/MS
-
Sample Preparation: Collect blood samples in EDTA-containing tubes and centrifuge to separate plasma.
-
Lipid Extraction: Extract lipids from plasma using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.
-
LC-MS/MS Analysis: Analyze the lipid extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Separate different LPA species using a C18 reverse-phase column.
-
Mass Spectrometry: Detect and quantify LPA species using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each LPA species.
-
-
Data Analysis: Calculate the concentration of each LPA species based on a standard curve generated with known amounts of LPA standards.
Downstream Signaling Pathway Modulation
Assessing the phosphorylation status of key downstream signaling molecules like AKT and ERK, as well as the activation of RhoA, provides insight into the inhibitor's impact on intracellular signaling cascades.
Experimental Protocol: Western Blotting for pAKT and pERK
-
Cell Culture and Treatment: Culture relevant cells (e.g., TGFβ-activated LX2 cells) and treat with the ATX inhibitor at various concentrations, followed by stimulation with ATX and LPC.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated AKT (pAKT), total AKT, phosphorylated ERK (pERK), and total ERK.
-
Detection and Quantification: Use a secondary antibody conjugated to horseradish peroxidase (HRP) for chemiluminescent detection. Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cellular Proliferation and Migration Assays
The functional consequences of ATX inhibition at the cellular level can be assessed through proliferation and migration assays.
Experimental Protocol: Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Seeding and Monolayer Formation: Seed cells in a culture plate and grow to confluence.
-
"Wound" Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Treat the cells with the ATX inhibitor at various concentrations.
-
Image Acquisition and Analysis: Acquire images of the wound at different time points (e.g., 0, 12, and 24 hours). Measure the area of the wound at each time point and calculate the percentage of wound closure to assess cell migration.
Experimental Workflow for Assessing ATX Inhibitor Efficacy
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel ATX inhibitor.
Figure 2: A generalized experimental workflow for the preclinical evaluation of ATX inhibitors.
Conclusion
The assessment of ATX inhibitor efficacy requires a comprehensive approach that combines direct target engagement biomarkers with measures of downstream signaling and functional cellular and in vivo outcomes. The methodologies and comparative data presented in this guide provide a framework for researchers to design and interpret studies aimed at identifying and characterizing novel ATX inhibitors. The continued development of potent and specific ATX inhibitors holds significant promise for the treatment of a wide range of diseases.
References
- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pro-fibrotic Factors as Potential Biomarkers of Anti-fibrotic Drug Therapy in Patients With Idiopathic Pulmonary Fibrosis | Archivos de Bronconeumología [archbronconeumol.org]
- 11. Dual role of autotaxin as novel biomarker and therapeutic target in pancreatic neuroendocrine neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of ATX Inhibitor 25: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible disposal of potent, biologically active compounds like ATX inhibitor 25 is a critical component of laboratory safety and environmental protection. Given the lack of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive set of procedures based on established best practices for the disposal of hazardous chemical waste. Adherence to these guidelines, in conjunction with your institution's specific protocols, is paramount for ensuring a safe laboratory environment.
Immediate Safety and Handling
Before beginning any disposal process, it is essential to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
-
Respiratory Protection: If handling the solid form outside of a certified chemical fume hood, a respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
All handling of this compound, especially when in powdered form or when preparing solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weigh boats, pipette tips, vials), and contaminated PPE (e.g., gloves) in a designated, compatible hazardous waste container.
-
Liquid Waste: Dispose of solutions containing this compound in a separate, clearly labeled, and compatible liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Containerization:
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4]
-
Follow all institutional procedures for waste pickup requests.
-
Quantitative Data Summary
While specific disposal-related quantitative data for this compound is not available, the following table summarizes its known biological activity. This information underscores the compound's potency and the need for careful handling and disposal.
| Parameter | Value | Source |
| Target | Autotaxin (ATX) | - |
| Biological Activity | Potent inhibitor of ATX | - |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
In the absence of a specific Safety Data Sheet, it is imperative to treat this compound as a hazardous substance. The procedures outlined above provide a framework for its safe handling and disposal. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with local, state, and federal regulations.
References
Personal protective equipment for handling ATX inhibitor 25
Essential Safety and Handling Guide for ATX Inhibitor 25
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a potent small molecule. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. Given the potent nature of autotaxin inhibitors, all handling of this compound requires careful planning and execution.
Immediate Safety and Handling Protocols
Personnel must be thoroughly trained on the hazards associated with potent small molecule inhibitors before handling this compound. All procedures involving the solid compound or concentrated stock solutions must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure risk.
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate personal protective equipment is the primary defense against accidental exposure. The following PPE is mandatory when handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant nitrile gloves, double-gloved. | Provides a robust barrier against skin contact and absorption. Double-gloving offers additional protection.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or airborne particles of the solid compound.[1] |
| Lab Coat | Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | NIOSH-approved respirator. | Necessary if there is a risk of aerosolization or when handling the powder outside of a certified chemical fume hood.[1][3][4] |
Engineering Controls
All work with solid this compound and the preparation of stock solutions should be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to control airborne particles and vapors.[1][5]
Emergency Procedures
Immediate and appropriate action is critical in the event of accidental exposure.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[1][6] |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] |
Spill Management
A chemical spill kit with appropriate absorbent materials, neutralizers, and waste disposal bags must be readily available in the laboratory.[8]
-
Minor Spill: For a small, manageable spill, alert others in the immediate area. Wearing appropriate PPE, confine the spill and clean it up using an appropriate absorbent material.[9][10] Place all cleanup materials in a sealed container for proper disposal.[8]
-
Major Spill: For a large or unmanageable spill, evacuate the area immediately and notify others not to enter.[7][10] Contact the institution's environmental health and safety (EHS) office or emergency response team.[7][9]
Operational and Disposal Plans
Receiving and Storage
Upon receipt, carefully inspect the packaging for any signs of damage. This compound should be stored in a tightly sealed, clearly labeled container in a secure, designated, and well-ventilated chemical storage area.[1]
Solution Preparation
-
Ensure all necessary PPE is worn correctly before starting.[1]
-
Conduct all weighing of the solid compound and preparation of solutions within a certified chemical fume hood.[1]
-
Carefully weigh the required amount of this compound powder.
-
To avoid aerosolization, slowly add the solvent to the powder.[1]
-
Gently mix until the solid is completely dissolved.
Disposal Plan
All waste materials contaminated with this compound, including empty vials, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of this material in the regular trash or down the drain.[8][10]
| Waste Type | Disposal Container |
| Contaminated Labware (vials, pipette tips, etc.) | Designated hazardous waste container, clearly labeled. |
| Contaminated PPE (gloves, lab coat, etc.) | Designated hazardous waste bag within a covered container. |
| Bulk/Unused Compound and Solutions | Original or appropriate chemical waste container, clearly labeled. |
Experimental Protocols and Visualizations
Autotaxin (ATX) Signaling Pathway
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in producing the signaling lipid lysophosphatidic acid (LPA).[11] LPA then binds to its G protein-coupled receptors (GPCRs), initiating various cellular responses.[11] ATX inhibitors block this process, reducing the production of LPA and thereby modulating its downstream effects.[12]
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Handling Potent Compounds
A systematic workflow is essential for safely handling potent compounds like this compound, from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. download.basf.com [download.basf.com]
- 5. benchchem.com [benchchem.com]
- 6. Lab Safety Plan - Accidents, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 7. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 8. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 11. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
